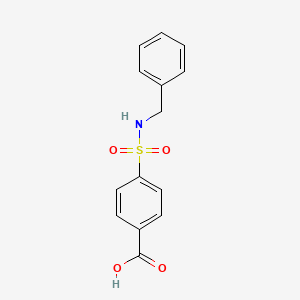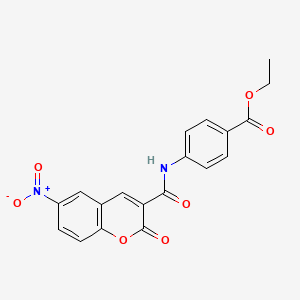
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide, also known as PHT-427, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties, making it a promising candidate for the development of novel cancer treatments.
Mechanism of Action
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of Akt. Akt is a protein kinase that plays a critical role in cell survival and proliferation by regulating various signaling pathways. By inhibiting Akt activity, 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide induces the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide has been shown to exhibit potent anti-cancer effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is its potent anti-cancer activity, making it a promising candidate for the development of novel cancer treatments. However, one of the limitations of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide. One potential direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide. Another potential direction is the investigation of the potential synergistic effects of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Finally, further research is needed to elucidate the precise mechanisms of action of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide involves multiple steps, including the reaction of 5-methoxy-1,3-benzothiazol-2-amine with 4-methylpyridine-2-carboxylic acid, followed by the introduction of a fluorine atom. The resulting compound is then subjected to various purification and isolation techniques to obtain the final product.
Scientific Research Applications
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-cancer properties by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt activity leads to the induction of apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-6-9(21-2)3-4-13(11)22-15/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJHLFPKYQTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)
![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)

![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)
![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)
![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)
![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)

